BMS-265246 demonstrates potent inhibitory activity against various CDKs. Studies have shown it to be particularly effective against CDK1 and CDK2, with half maximal inhibitory concentration (IC50) values in the nanomolar range (5.6 - 71 nM and 6 - 14 nM, respectively) [, ]. It also inhibits CDK4, CDK5, CDK7, and CDK9, although with lower potency [, ]. This suggests that BMS-265246 has a broad spectrum of activity against CDKs.
The compound (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone is a complex organic molecule characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core and a difluoromethylphenyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
BMS-265246 acts as a CDK inhibitor. CDKs rely on binding to specific regulatory proteins called cyclins to become active []. These cyclin-CDK complexes phosphorylate target proteins, which regulate various cellular processes, including cell cycle progression []. BMS-265246 likely inhibits CDK1/2 by competing with cyclins for binding to the ATP-binding pocket of the CDKs []. This competition prevents CDK activation and subsequent phosphorylation of its targets, potentially leading to cell cycle arrest and cancer cell death [].
The biological activity of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone has been explored through various studies. Its structural features suggest potential interactions with specific biological targets, including enzymes and receptors involved in signaling pathways. The compound's activity spectrum can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) modeling, which assesses the correlation between chemical structure and biological effects .
Synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
Specific methodologies may vary based on available reagents and desired yields.
The applications of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone span several fields:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as molecular docking and binding assays can elucidate how it interacts with target proteins or enzymes. These studies help identify potential off-target effects and optimize the compound for therapeutic use .
Several compounds share structural similarities with (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone, including:
The unique combination of the pyrazolo ring and difluoromethylphenyl group differentiates this compound from others. Its specific structural attributes may confer distinct pharmacological properties that could be leveraged in drug design.
The fundamental architecture of this compound centers on the pyrazolo[3,4-b]pyridine bicyclic system, a nitrogen-rich heterocycle that exhibits two possible tautomeric forms: the 1H- and 2H-isomers [5]. The pyrazolo[3,4-b]pyridine core structure encompasses a fused pyrazole-pyridine ring system with molecular formula C₆H₅N₃, molecular weight 119.12 g/mol, and CAS registry number 271-73-8 [6] [7]. This foundational scaffold demonstrates remarkable structural diversity through five distinct substitution positions, enabling extensive chemical modification and biological activity optimization [5].
The target compound incorporates several critical structural modifications to the parent pyrazolo[3,4-b]pyridine core. The 4-butoxy substitution introduces an aliphatic ether functionality that significantly influences the compound's lipophilicity and membrane permeability characteristics [1]. This butoxy group extends from the pyridine portion of the bicyclic system, creating a flexible alkyl chain that can adopt multiple conformations in biological environments. The positioning of this ether linkage at the 4-position optimizes interactions with specific protein binding sites while maintaining favorable pharmacokinetic properties [3].
At the 5-position, the methanone (carbonyl) bridge connects the pyrazolo[3,4-b]pyridine core to the substituted phenyl ring. This carbonyl functionality serves dual purposes: it provides a planar conjugated system that extends the electronic delocalization across the molecule, and it acts as a hydrogen bond acceptor in protein-ligand interactions [3]. The methanone linkage represents a critical pharmacophore element, as evidenced by structure-activity relationship studies demonstrating the importance of this carbonyl group for cyclin-dependent kinase inhibitory activity [3].
The phenyl ring component features a strategically designed substitution pattern with 2,6-difluoro and 4-methyl substituents. The difluoro substitution pattern creates a unique electronic environment that enhances binding affinity and selectivity [3]. These fluorine atoms, positioned ortho to the carbonyl connection, influence both the electronic properties and conformational preferences of the phenyl ring through stereoelectronic effects. The 4-methyl group provides additional hydrophobic contact with target proteins while maintaining an optimal molecular size profile [2] [3].
Computational analysis reveals that the pyrazolo[3,4-b]pyridine core maintains planarity due to aromatic conjugation, while the butoxy chain adopts extended conformations that minimize steric interactions [8]. The dihedral angle between the pyrazolo[3,4-b]pyridine plane and the difluoro-methylphenyl ring is influenced by the carbonyl bridge, creating an overall molecular geometry that optimizes protein binding interactions [3].
The systematic IUPAC nomenclature for this compound follows established heterocyclic naming conventions. The complete IUPAC name is (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone, which systematically describes each structural component [1] [4]. The nomenclature begins with the pyrazolo[3,4-b]pyridine core, designated as "2H-pyrazolo[3,4-b]pyridin" to specify the tautomeric form. The "4-butoxy" descriptor indicates the butyl ether substitution at position 4 of the bicyclic system [1].
The "5-yl" suffix designates the connection point from the heterocyclic core to the methanone bridge. The phenyl ring component is described as "2,6-difluoro-4-methylphenyl" to specify the exact positions of the fluorine and methyl substituents [4]. The "methanone" designation clearly identifies the carbonyl functional group connecting the two aromatic systems.
The compound possesses several unique identifiers across chemical databases. The primary CAS Registry Number is 582315-72-8, which serves as the definitive identifier in Chemical Abstracts Service databases [1] [9] [4] [10]. This CAS number enables unambiguous identification across scientific literature and regulatory databases. The molecular formula C₁₈H₁₇F₂N₃O₂ corresponds to an exact molecular mass of 345.128 daltons [4] [10].
Alternative database identifiers include PubChem CID 135402864 and PubChem SID 8035389, which provide access to comprehensive structural and property information [11]. The compound appears in multiple pharmaceutical databases under the code designation BMS-265246, reflecting its development by Bristol-Myers Squibb as a cyclin-dependent kinase inhibitor [2] [3] [10].
Several alternative naming systems exist for this compound, reflecting different chemical indexing approaches. The name "Methanone, (4-butoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)(2,6-difluoro-4-methylphenyl)-" represents an alternative systematic approach that prioritizes the methanone functional group [4]. This naming convention appears frequently in patent literature and regulatory filings.
The pharmaceutical designation "BMS-265246" serves as the primary research code name, widely recognized in medicinal chemistry literature [2] [3] [10]. This alphanumeric code facilitates communication among researchers and regulatory agencies while maintaining proprietary identification. Additional research codes include "BMS265246" and "BMS 265246," representing variations in formatting conventions across different publications [10].
Database-specific identifiers include MDL numbers and structural keys that enable precise chemical structure searching. The InChI (International Chemical Identifier) string provides a unique textual representation of the molecular structure, enabling automated structure verification and database cross-referencing [12]. The InChI Key serves as a hashed version of the complete InChI, facilitating rapid database searches and structure matching [12].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for pyrazolo[3,4-b]pyridine derivatives through characteristic chemical shift patterns and coupling constants [13] [14] [15]. Proton NMR spectroscopy of related pyrazolo[3,4-b]pyridine compounds demonstrates distinct resonance patterns that enable structural assignment. The pyrazolo[3,4-b]pyridine core typically exhibits aromatic proton signals in the range of δ 8.0-9.2 ppm, with the pyridine ring protons appearing as characteristic doublets or singlets depending on substitution patterns [13] [14].
For the target compound, the butoxy substituent manifests as a characteristic pattern: the terminal methyl protons appear as a triplet around δ 0.9-1.1 ppm, the intermediate methylene protons exhibit complex multiplets between δ 1.3-1.8 ppm, and the α-methylene protons adjacent to the oxygen atom resonate around δ 4.0-4.3 ppm [14]. The difluoro-methylphenyl ring produces distinct aromatic signals, with the remaining protons appearing as doublets or singlets influenced by fluorine coupling [13].
Carbon-13 NMR spectroscopy reveals the carbonyl carbon at approximately δ 180-190 ppm, characteristic of aromatic ketones [13] [15]. The pyrazolo[3,4-b]pyridine carbon signals appear in the aromatic region between δ 110-160 ppm, with specific chemical shifts depending on nitrogen substitution and electronic effects [14] [15]. The butoxy carbon atoms produce signals at δ 13-14 ppm (terminal methyl), δ 19-32 ppm (methylene carbons), and δ 65-70 ppm (α-methylene adjacent to oxygen) [15].
Fluorine NMR spectroscopy provides additional structural confirmation through characteristic chemical shifts around δ -110 to -115 ppm for the ortho-difluoro substitution pattern [13]. The fluorine atoms exhibit characteristic coupling patterns with adjacent aromatic protons, confirming the 2,6-difluoro substitution pattern.
Mass spectrometry analysis of pyrazolo[3,4-b]pyridine derivatives reveals characteristic fragmentation patterns that confirm molecular structure and purity [13] [15] [16]. The molecular ion peak for the target compound appears at m/z 345.34, corresponding to the protonated molecular ion [M+H]⁺ [4] [10]. High-resolution mass spectrometry enables determination of the exact molecular formula through accurate mass measurement, confirming C₁₈H₁₇F₂N₃O₂ with an exact mass of 345.128 daltons [4].
Characteristic fragmentation patterns include loss of the butoxy group (C₄H₉O, 73 mass units) to produce a fragment at m/z 272, and loss of the entire butyl chain (C₄H₉, 57 mass units) yielding m/z 288 [15]. The difluoro-methylphenyl portion may fragment through loss of the methyl group (15 mass units) or hydrogen fluoride (20 mass units), producing characteristic daughter ions that confirm the substitution pattern [13].
Electrospray ionization mass spectrometry (ESI-MS) typically produces strong [M+H]⁺ ions due to the basic nitrogen atoms in the pyrazolo[3,4-b]pyridine core [13] [15]. Tandem mass spectrometry (MS/MS) experiments enable detailed structural characterization through controlled fragmentation of selected precursor ions, providing definitive confirmation of connectivity patterns [16].
X-ray crystallographic analysis of related pyrazolo[3,4-b]pyridine derivatives provides detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions [17] [3]. Crystal structures reveal the planar nature of the pyrazolo[3,4-b]pyridine core, with typical C-N bond lengths of 1.33-1.35 Å and C-C bond lengths of 1.38-1.42 Å within the aromatic system [17].
The methanone bridge exhibits characteristic C=O bond lengths of approximately 1.22 Å, consistent with aromatic ketone functionality [3]. The dihedral angle between the pyrazolo[3,4-b]pyridine plane and the phenyl ring varies depending on crystal packing forces and intermolecular interactions, typically ranging from 20-60 degrees [17] [3].
Intermolecular hydrogen bonding patterns in crystal structures reveal the importance of the pyrazolo[3,4-b]pyridine nitrogen atoms as hydrogen bond acceptors [17]. The carbonyl oxygen may participate in C-H...O hydrogen bonds with aromatic protons from adjacent molecules, contributing to crystal stability [17]. Fluorine atoms can engage in weak C-H...F interactions that influence crystal packing arrangements [17].
Density functional theory (DFT) calculations provide theoretical validation of experimental structural data and prediction of properties not directly accessible through experimental methods [17] . Computational studies of pyrazolo[3,4-b]pyridine derivatives typically employ B3LYP/6-31G(d,p) or similar basis sets to achieve reasonable accuracy for geometry optimization and property prediction [17].
Calculated bond lengths and angles generally agree well with X-ray crystallographic data, validating the computational approach [17]. Electronic structure calculations reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which correlate with biological activity and chemical reactivity [17]. The HOMO-LUMO gap provides insight into electronic excitation properties and potential photophysical behavior [14].
Electrostatic potential surface calculations identify regions of positive and negative charge density, predicting sites for electrophilic and nucleophilic interactions [17]. Natural bond orbital (NBO) analysis reveals charge distribution and bonding characteristics, providing detailed electronic structure information [17]. Molecular dynamics simulations can explore conformational flexibility and solvation behavior under physiological conditions .
The target compound exists as a solid at ambient temperature, consistent with its molecular weight of 345.34 g/mol and extensive aromatic character [4] [10]. Related pyrazolo[3,4-b]pyridine derivatives typically exhibit melting points in the range of 99-202°C, depending on substitution patterns and intermolecular interactions [7] [19]. The presence of fluorine substituents generally increases melting points through enhanced intermolecular interactions and improved crystal packing efficiency [19].
Thermal stability analysis reveals that pyrazolo[3,4-b]pyridine derivatives generally decompose at temperatures significantly above their melting points, indicating reasonable thermal stability for pharmaceutical applications [16]. The butoxy ether linkage represents the most thermally labile component, potentially undergoing elimination reactions at elevated temperatures . The aromatic heterocyclic core demonstrates high thermal stability due to extensive conjugation and aromaticity [7].
Density measurements for related compounds range from 1.38-1.9 g/cm³, with the target compound likely falling in the middle of this range due to its balanced aromatic and aliphatic content [7] [21] [19]. The presence of fluorine atoms increases density due to the high atomic weight of fluorine relative to hydrogen [19].
Solubility behavior represents a critical factor for pharmaceutical development, influencing bioavailability and formulation strategies. The target compound's solubility profile reflects the balance between hydrophilic and lipophilic structural elements [22]. The pyrazolo[3,4-b]pyridine core provides moderate polarity through nitrogen lone pairs and aromatic π-electron density . The butoxy substitution increases lipophilicity, while the difluoro substitution provides a complex influence on polarity .
Calculated logarithmic partition coefficient (LogP) values for the target compound are estimated in the range of 3.2-3.8, based on structural similarity to related compounds and additive group contribution methods [22]. This LogP range suggests moderate lipophilicity, favorable for membrane permeability while maintaining sufficient aqueous solubility for biological activity [22]. The topological polar surface area (TPSA) is estimated at 65-75 Ų, within the optimal range for oral bioavailability and blood-brain barrier penetration [22] .
Aqueous solubility is predicted to be low to moderate, influenced by the aromatic character and difluoro substitution pattern . The compound likely demonstrates enhanced solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [10]. pH-dependent solubility may occur due to protonation of the pyrazolo[3,4-b]pyridine nitrogen atoms under acidic conditions [7].
Computational thermodynamic analysis reveals multiple stable conformations accessible at ambient temperature, primarily involving rotation around the butoxy chain and the methanone bridge [17] . The pyrazolo[3,4-b]pyridine core maintains planarity in all accessible conformations due to aromatic conjugation constraints [5] [17]. The phenyl ring can adopt various orientations relative to the heterocyclic core, with energy barriers typically in the range of 5-15 kcal/mol [17].
Solvation free energy calculations predict favorable interactions with polar solvents through hydrogen bonding and dipole-dipole interactions . The compound's dipole moment is estimated at approximately 3.5-4.5 Debye, reflecting the polar character of the methanone bridge and heterocyclic nitrogen atoms [8] . This dipole moment enables favorable interactions with polar biological environments while maintaining sufficient lipophilicity for membrane transport [22].
Conformational entropy analysis reveals moderate flexibility in the butoxy chain, contributing to binding entropy in protein-ligand interactions . The difluoro substitution pattern creates a relatively rigid phenyl ring orientation due to stereoelectronic effects, potentially enhancing binding selectivity through reduced conformational penalties [3].
Comprehensive molecular descriptor analysis reveals favorable drug-like properties according to established pharmaceutical guidelines [22] . The molecular weight of 345.34 g/mol falls well within Lipinski's Rule of Five, indicating potential for oral bioavailability [22]. The compound contains one hydrogen bond donor (the pyrazolo[3,4-b]pyridine NH) and six hydrogen bond acceptors (three nitrogen atoms, two oxygen atoms, and two fluorine atoms), meeting standard criteria for membrane permeability .
The number of rotatable bonds (five) suggests moderate flexibility without excessive conformational entropy penalties . Heavy atom count (26 atoms) and ring count (three) fall within typical ranges for pharmaceutical compounds . The complexity score, while high due to the heterocyclic architecture and multiple substituents, remains within acceptable limits for synthetic accessibility and analytical characterization .
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties suggest favorable pharmaceutical characteristics [22]. Oral absorption is predicted to be moderate to good based on balanced lipophilicity and molecular size [22]. Distribution volume is expected to be moderate, with potential for plasma protein binding due to aromatic character [22]. Metabolic stability may be moderate, with potential transformation sites including the butoxy ether and aromatic amine positions . Excretion is likely to occur through both renal and hepatic pathways, depending on metabolic transformation patterns [22].
The compound demonstrates excellent compliance with multiple drug-like property filters, including Lipinski's Rule of Five, Veber's criteria for oral bioavailability, and Egan's criteria for intestinal absorption [22]. These favorable characteristics support the compound's development as a pharmaceutical agent, consistent with its identification as a clinical candidate for cyclin-dependent kinase inhibition [2] [3] [10].
The retrosynthetic analysis of pyrazolo[3,4-b]pyridine scaffolds reveals multiple strategic disconnection pathways that enable efficient synthetic planning. The most prevalent approach involves the cyclization of 5-aminopyrazole derivatives with β-dicarbonyl compounds [1] [2]. This strategy provides excellent synthetic efficiency of 85% under moderate thermal conditions at 120°C, making it highly suitable for large-scale preparations.
Method | Starting Materials | Key Disconnection | Synthetic Efficiency (%) | Temperature Requirements (°C) |
---|---|---|---|---|
Cyclization of 5-aminopyrazoles | 5-amino-1-phenylpyrazole + β-dicarbonyl compounds | C-N bond formation at pyridine ring | 85 | 120 |
Ring closure from pyridine precursors | 2-chloro-3-nitropyridines + hydrazines | Pyrazole ring annulation | 78 | 140 |
Sequential SNAr reactions | 3-nitropyridines + acetoacetic esters | Nucleophilic substitution pathway | 72 | 100 |
Multicomponent assembly | Pyrazole + aldehyde + diketone derivatives | Simultaneous ring formations | 68 | 80 |
One-pot cascade reactions | Aminopyrazoles + enaminones + aryl ketones | Sequential cyclization strategy | 82 | 160 |
Alternative retrosynthetic pathways include ring closure from pyridine precursors, particularly utilizing 2-chloro-3-nitropyridines with hydrazine derivatives [3] [4]. This approach achieves 78% synthetic efficiency but requires elevated temperatures of 140°C. The pyrazole ring annulation strategy offers distinct advantages for introducing specific substitution patterns early in the synthetic sequence.
Sequential nucleophilic aromatic substitution reactions represent another viable retrosynthetic disconnection [3]. Starting from 3-nitropyridines and acetoacetic esters, this pathway provides 72% efficiency at 100°C. The nucleophilic substitution strategy is particularly valuable when precise regiocontrol is required for the final substitution pattern.
Multicomponent assembly approaches utilizing pyrazole, aldehyde, and diketone derivatives demonstrate moderate efficiency at 68% under mild conditions of 80°C [4]. Although the yield is lower, this strategy enables simultaneous formation of multiple bonds and rapid structural complexity generation.
One-pot cascade reactions involving aminopyrazoles, enaminones, and aryl ketones achieve 82% efficiency but require higher temperatures of 160°C [5]. This sequential cyclization strategy is particularly effective for complex polycyclic systems and offers excellent atom economy through minimized isolation of intermediates.
Position-specific functionalization of pyrazolo[3,4-b]pyridine scaffolds requires careful consideration of electronic and steric factors governing regioselectivity. The installation of butoxy groups at the C-3 position employs sodium hydride-mediated alkylation in dimethylformamide at 60°C, achieving yields of 65-82% with high selectivity [6] [7].
Position | Functional Group Type | Reaction Conditions | Yield Range (%) | Selectivity |
---|---|---|---|---|
C-3 | Butoxy substitution | NaH, DMF, 60°C | 65-82 | High |
C-6 | Aryl/heteroaryl coupling | Pd(OAc)₂, dppf, Cs₂CO₃, 100°C | 70-95 | Excellent |
N-1 | N-alkylation | K₂CO₃, DMF, 80°C | 75-90 | Good |
C-5 | Halogenation | NIS or NBS, CH₂Cl₂, rt | 80-92 | Excellent |
C-7 | Metalation/cross-coupling | TMPMgCl·LiCl, THF, -78°C | 60-85 | Moderate |
Aryl and heteroaryl coupling at the C-6 position utilizes palladium acetate with 1,1'-bis(diphenylphosphino)ferrocene ligand and cesium carbonate base at 100°C [8] [9]. This Suzuki-Miyaura coupling protocol achieves excellent yields of 70-95% with outstanding selectivity for the C-6 position over alternative sites.
N-alkylation at the N-1 position employs potassium carbonate in dimethylformamide at 80°C, providing yields of 75-90% with good selectivity [6] [10]. The basic conditions favor deprotonation of the pyrazole nitrogen, enabling efficient alkylation while minimizing competing side reactions.
Halogenation at the C-5 position utilizes N-iodosuccinimide or N-bromosuccinimide in dichloromethane at room temperature [6] [10]. This electrophilic halogenation achieves excellent yields of 80-92% with outstanding regioselectivity, enabling subsequent cross-coupling transformations.
Metalation and cross-coupling at the C-7 position employs 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex in tetrahydrofuran at -78°C [7] [10]. Although yields are moderate at 60-85%, this approach enables installation of diverse functionality through subsequent electrophile trapping or transmetalation reactions.
Difluoromethyl group installation employs multiple complementary strategies depending on the target substitution pattern:
Method | Reagent | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
Electrophilic fluorination | Selectfluor/TfOH | MeCN, 40°C, 4h | 72 | 2,6-difluoro |
Nucleophilic difluoromethylation | TMSCF₂H/CsF | DMF, 80°C, 6h | 65 | 4-difluoromethyl |
Radical difluoromethylation | CF₂H-sulfonates | DCM, rt, 12h | 58 | Meta-selective |
Photocatalytic approach | CF₂H-donor/photocatalyst | Blue LED, rt, 8h | 78 | Para-selective |
Metal-mediated insertion | CF₂H-Zn reagents | THF, -20°C, 2h | 85 | Ortho-selective |
Electrophilic fluorination using Selectfluor with trifluoromethanesulfonic acid in acetonitrile achieves 72% yield with selective 2,6-difluoro substitution [11] [12]. Nucleophilic difluoromethylation employs trimethylsilyl difluoromethane with cesium fluoride in dimethylformamide, providing 65% yield with 4-difluoromethyl selectivity [13] [14].
Radical difluoromethylation utilizing difluoromethyl sulfonates in dichloromethane at room temperature achieves 58% yield with meta-selectivity [15] [13]. Photocatalytic approaches using difluoromethyl donors under blue light-emitting diode irradiation provide 78% yield with para-selectivity [13] [14].
Metal-mediated insertion employing difluoromethyl zinc reagents in tetrahydrofuran at -20°C achieves the highest yield of 85% with ortho-selectivity [13]. This approach offers superior efficiency and excellent functional group tolerance under mild conditions.
Catalytic systems for pyrazolo[3,4-b]pyridine formation encompass diverse transition metal complexes and heterogeneous catalysts optimized for specific transformation types. Palladium acetate combined with 1,1'-bis(diphenylphosphino)ferrocene represents the most effective system for Suzuki-Miyaura coupling reactions [8] [9].
Catalyst System | Reaction Type | Loading (mol%) | Temperature (°C) | Solvent System | Average Yield (%) |
---|---|---|---|---|---|
Pd(OAc)₂/dppf | Suzuki-Miyaura coupling | 5 | 100 | DME/H₂O | 88 |
Pd(PPh₃)₄ | C-H activation/arylation | 10 | 120 | DMAc | 75 |
CuI/L-proline | Click chemistry variant | 15 | 80 | DMSO/H₂O | 70 |
Fe₃O₄@MIL-101(Cr) | Multicomponent condensation | 20 | 100 | Solvent-free | 85 |
AC-SO₃H | Acid-catalyzed cyclization | 25 | 25 | EtOH | 80 |
The palladium acetate-dppf system operates at 5 mol% loading in dimethoxyethane-water mixtures at 100°C, achieving 88% average yield [8] [9]. This biphasic solvent system facilitates efficient mass transfer while maintaining catalyst stability and substrate solubility.
Tetrakis(triphenylphosphine)palladium enables direct C-H activation and arylation reactions at 10 mol% loading in dimethylacetamide at 120°C [16] [17]. Although requiring higher temperatures, this system achieves 75% average yield while eliminating the need for pre-functionalized substrates.
Copper iodide combined with L-proline ligand catalyzes click chemistry variants at 15 mol% loading in dimethyl sulfoxide-water mixtures at 80°C [18]. This system provides 70% average yield and excellent functional group tolerance under relatively mild conditions.
Magnetic iron oxide supported MIL-101 chromium metal-organic framework catalysts enable multicomponent condensation reactions at 20 mol% loading under solvent-free conditions at 100°C [19]. This heterogeneous system achieves 85% average yield while facilitating easy catalyst recovery and recycling.
Amorphous carbon-supported sulfonic acid catalysts promote acid-catalyzed cyclization reactions at 25 mol% loading in ethanol at room temperature [4]. This environmentally benign system achieves 80% average yield under exceptionally mild conditions, demonstrating excellent sustainability characteristics.
Advanced catalytic systems incorporate multiple metal centers for cooperative activation. Photoredox-nickel dual catalysis combines organic photocatalysts with nickel complexes for cross-electrophile coupling reactions [20]. These systems enable direct ketone formation from carboxylic acids and organic halides under mild photochemical conditions.
Copper-based catalytic systems utilizing silica-supported copper promoters enable continuous flow synthesis of pyrazole derivatives [21]. These flow chemistry approaches provide enhanced safety, scalability, and process control compared to traditional batch methods.
Iron-based catalytic systems employ transition metal-containing ionic liquids for room temperature pyrazole synthesis [18]. These homogeneous catalysts demonstrate excellent recyclability while maintaining high activity through multiple reaction cycles.
Purification of pyrazolo[3,4-b]pyridine derivatives presents unique challenges due to their amphoteric nature and propensity for metal coordination. Flash column chromatography using silica gel represents the most widely employed purification technique, achieving recovery yields of 85-95% with purities exceeding 95% [22] [23].
Technique | Stationary Phase | Mobile Phase | Resolution Factor | Recovery Yield (%) | Purity Achieved (%) |
---|---|---|---|---|---|
Flash column chromatography | Silica gel 60 (230-400 mesh) | Hexane/EtOAc gradients | 1.5 | 85-95 | >95 |
Reversed-phase HPLC | C-18 bonded silica | MeCN/H₂O gradients | 2.8 | 90-98 | >98 |
Preparative TLC | Silica gel 60 F₂₅₄ | CHCl₃/MeOH mixtures | 1.2 | 75-85 | >90 |
Crystallization | Various solvents | Solvent-dependent | Variable | 80-95 | >95 |
Neutral alumina chromatography | Neutral Al₂O₃ | DCM/MeOH gradients | 2.1 | 88-96 | >96 |
Silica gel 60 with 230-400 mesh particle size provides optimal resolution when employed with hexane-ethyl acetate gradient elution systems [22] [23]. The gradient typically initiates with 90:10 hexane-ethyl acetate and progresses to 50:50 ratios, achieving resolution factors of 1.5 for closely related structural isomers.
Reversed-phase high-performance liquid chromatography utilizing C-18 bonded silica stationary phases offers superior resolution with factors reaching 2.8 [24] [25]. Acetonitrile-water gradient systems enable exceptional purity achievement exceeding 98% with recovery yields of 90-98%. The reversed-phase approach is particularly effective for polar pyrazolo[3,4-b]pyridine derivatives containing ionizable substituents.
Preparative thin-layer chromatography on silica gel 60 F₂₅₄ plates provides rapid purification for small-scale preparations [26]. Chloroform-methanol mobile phases achieve resolution factors of 1.2 with recovery yields of 75-85% and purities exceeding 90%. This technique enables visual monitoring of separation progress under ultraviolet illumination.
Crystallization techniques employ diverse solvent systems depending on substrate polarity and solubility characteristics [27]. Recovery yields range from 80-95% with purities exceeding 95%. Solvent selection criteria include differential solubility, minimal solvate formation, and crystal habit optimization for efficient isolation.
Neutral alumina chromatography addresses limitations encountered with basic pyrazolo[3,4-b]pyridine derivatives that undergo decomposition on acidic silica gel [28] [29]. Dichloromethane-methanol gradient systems achieve resolution factors of 2.1 with recovery yields of 88-96% and purities exceeding 96%.
Advanced purification techniques include pH-zone-refining counter-current chromatography for large-scale separations [30]. This technique employs methyl tert-butyl ether-tetrahydrofuran-water solvent systems with triethylamine retainer and hydrochloric acid eluter, achieving exceptional purity for complex mixtures.
Supercritical fluid chromatography represents an emerging technique for chiral pyrazolo[3,4-b]pyridine derivatives [31]. Polysaccharide-based chiral stationary phases enable enantioseparation with excellent resolution factors under environmentally benign supercritical carbon dioxide conditions.
Specialized purification protocols address metal contamination issues arising from transition metal-catalyzed synthesis. Polymer-supported chelating agents and activated carbon treatments effectively remove trace metal impurities while preserving product integrity.
High-performance liquid chromatography method development requires careful optimization of mobile phase composition, flow rates, and detection wavelengths [24] [25]. Analytical method validation encompasses linearity, accuracy, precision, and robustness parameters to ensure reliable quality control.
Ion-exchange chromatography provides alternative purification strategies for charged pyrazolo[3,4-b]pyridine derivatives. Strong cation exchange resins enable effective separation of protonated species from neutral impurities under controlled pH conditions.